[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
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Overview
Description
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate is an organic compound that combines a phenyl ring substituted with a methoxy group and a morpholine-4-carbothioyl group, with a 2,4-dinitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate typically involves multiple steps:
Formation of the 2-methoxy-4-(morpholine-4-carbothioyl)phenyl intermediate: This step involves the reaction of 2-methoxy-4-nitrophenol with morpholine-4-carbothioyl chloride under basic conditions to form the desired intermediate.
Esterification with 2,4-dinitrobenzoic acid: The intermediate is then reacted with 2,4-dinitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Formation of 2-methoxy-4-(morpholine-4-carbothioyl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(morpholine-4-carbothioyl)phenylamine.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro groups can participate in redox reactions, while the morpholine-4-carbothioyl group can interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate: Lacks the nitro groups, resulting in different reactivity and applications.
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate: Contains only one nitro group, affecting its redox properties.
Uniqueness
The presence of both the methoxy and nitro groups, along with the morpholine-4-carbothioyl moiety, makes [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate unique
Properties
Molecular Formula |
C19H17N3O8S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O8S/c1-28-17-10-12(18(31)20-6-8-29-9-7-20)2-5-16(17)30-19(23)14-4-3-13(21(24)25)11-15(14)22(26)27/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
BLXCJEXDKVQXSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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